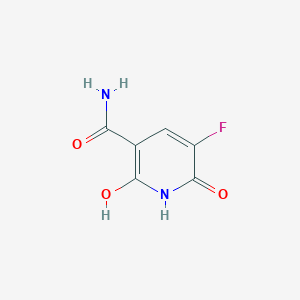

5-Fluoro-2,6-dihydroxynicotinamide

Description

Contextual Background of Fluorinated Nicotinamide (B372718) Derivatives in Chemical Biology

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). Its derivatives are integral to numerous biological processes, making the nicotinamide scaffold a valuable starting point for drug discovery. The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. mdpi.com Fluorination is known to enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve bioavailability by modulating lipophilicity and membrane permeability. mdpi.comnih.gov

In the realm of chemical biology, fluorinated nicotinamide derivatives are explored for their potential as enzyme inhibitors, anti-inflammatory agents, and probes for biochemical assays. tandfonline.comnih.gov The unique properties of the fluorine atom, including its small size and high electronegativity, allow for subtle yet impactful modifications to the electronic landscape of the parent molecule, influencing its interactions with biological targets. mdpi.com

Rationale for Dedicated Academic Investigation of 5-Fluoro-2,6-dihydroxynicotinamide

The dihydroxy substitution at the 2- and 6-positions is also of significant interest. These hydroxyl groups can participate in hydrogen bonding with biological targets, such as enzyme active sites. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups creates a unique chemical entity with the potential for novel biological activities. Research into analogous dihydroxypyridine derivatives has highlighted their potential as inhibitors of various enzymes.

Articulated Research Objectives and Scope for Studies on 5-Fluoro-2,6-dihydroxynicotinamide

While specific research objectives for 5-Fluoro-2,6-dihydroxynicotinamide are not extensively documented in publicly available literature, they can be inferred based on studies of similar compounds. A primary objective would be the synthesis and characterization of the compound to establish a reproducible and scalable synthetic route.

Subsequent research would likely focus on the following areas:

Enzyme Inhibition Assays: Screening 5-Fluoro-2,6-dihydroxynicotinamide against a panel of enzymes, particularly those for which other nicotinamide derivatives have shown inhibitory activity, such as succinate dehydrogenase or urease. nih.govmdpi.com

Antimicrobial and Antifungal Activity: Evaluating the compound's efficacy against various pathogenic bacteria and fungi, a common application for novel heterocyclic compounds. researchgate.net

Biophysical Characterization: Studying the compound's interaction with target proteins using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the molecular basis of its activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand how modifications to the core structure affect biological activity.

The scope of such studies would be to determine the compound's potential as a lead molecule for the development of new therapeutic agents or as a chemical probe to investigate biological pathways.

Overview of Current Research Trajectories for Fluorinated Pyridinecarboxamide Analogs

Current research on fluorinated pyridinecarboxamide analogs is diverse and expanding. One significant trajectory is the development of selective enzyme inhibitors. For instance, various pyridine (B92270) carboxamide derivatives are being investigated as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. mdpi.com Another area of focus is in agriculture, where nicotinamide derivatives are being developed as fungicides, often by targeting enzymes like succinate dehydrogenase. nih.gov

Furthermore, the anti-inflammatory properties of pyridine analogs are being explored, with molecular docking studies suggesting favorable interactions with targets like cyclooxygenase (COX) enzymes. tandfonline.com In the context of infectious diseases, novel 2-ureidonicotinamide derivatives have been synthesized and evaluated for their activity against the influenza A virus. nih.gov The overarching trend is the use of the fluorinated pyridinecarboxamide scaffold as a versatile platform for generating compounds with a wide range of biological activities, driven by the beneficial effects of fluorination on drug-like properties. nih.gov

Data on Related Pyridinecarboxamide Derivatives

To provide context for the potential activities of 5-Fluoro-2,6-dihydroxynicotinamide, the following table summarizes the observed biological activities of some related pyridinecarboxamide analogs.

| Compound Class | Biological Activity | Target/Organism | Reference |

| Pyridine Carboxamide Derivatives | Urease Inhibition | Bacillus pasteurii Urease | mdpi.com |

| Nicotinamide Derivatives | Fungicidal | Rhizoctonia solani, Sclerotinia sclerotiorum | nih.gov |

| Pyridine-3-carboxamide Analogs | Antibacterial | Ralstonia solanacearum | researchgate.net |

| Pyridine Carbothioamide Analogs | Anti-inflammatory | Cyclooxygenase (COX) Enzymes | tandfonline.com |

| 2-Ureidonicotinamide Derivatives | Antiviral | Influenza A Virus | nih.gov |

| Nicotinamide Derivatives | Succinate Dehydrogenase Inhibition | Fungal SDH | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c7-3-1-2(4(8)10)5(11)9-6(3)12/h1H,(H2,8,10)(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRHQLMLNZKYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1C(=O)N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75993-41-8 | |

| Record name | 5-Fluoro-2,6-dihydroxynicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Fluoro 2,6 Dihydroxynicotinamide

Historical Evolution of Nicotinamide (B372718) Synthesis Approaches Relevant to Fluorinated Derivatives

The journey toward synthesizing complex molecules like 5-Fluoro-2,6-dihydroxynicotinamide is built upon a rich history of synthetic organic chemistry. Foundational methods for creating the core pyridine (B92270) structure and later advancements in fluorination techniques have been pivotal.

Review of Prior Art in Substituted Pyridine Preparation

The industrial production of nicotinic acid, a primary precursor to nicotinamide, has historically relied on the oxidation of substituted pyridines, such as 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (picoline). nih.gov One established industrial method involves the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is subsequently hydrolyzed to nicotinamide. nih.gov This hydrolysis can be catalyzed by agents like manganese dioxide in an alcohol-water system to yield high-purity nicotinamide. google.com

The introduction of fluorine into the pyridine ring has been accomplished through various strategies. A classic approach involves multi-step sequences starting from a pre-existing pyridine derivative. For instance, the synthesis of 2-amino-5-fluoropyridine (B1271945) has been achieved starting from 2-aminopyridine (B139424) through a sequence of nitration, amino group protection (acetylation), reduction of the nitro group, diazotization of the newly formed amino group, and a subsequent Schiemann reaction to introduce fluorine. researchgate.net Another historical route involves the chlorination of pyridine intermediates followed by fluorination. google.com More modern methods focus on direct C-H fluorination. For example, a site-selective fluorination of pyridines adjacent to the nitrogen atom can be achieved at ambient temperature using silver(II) fluoride (B91410) (AgF₂). nih.govacs.org

Methodologies Employing Uracil (B121893) Derivatives as Precursors

Uracil and its derivatives, which are pyrimidines, share structural similarities with the dihydroxypyridine core of the target molecule. In medicinal chemistry, fluorinated pyrimidines like 5-fluorouracil (B62378) (5-FU) are prominent anti-cancer drugs. mdpi.com The biotransformation of related compounds, such as the conversion of 5-fluorocytosine (B48100) to 5-fluorouracil in vivo, highlights the metabolic relationship between these fluorinated heterocycles. chemicalbook.com While not a direct synthetic route from uracil to a nicotinamide, the extensive research into fluorinated pyrimidines has established a valuable knowledge base for handling and manipulating such structures, which informs the synthesis of analogous fluorinated dihydroxypyridines. mdpi.com

Targeted Synthesis Pathways for 5-Fluoro-2,6-dihydroxynicotinamide

The specific synthesis of 5-Fluoro-2,6-dihydroxynicotinamide can be approached through a logical, multi-step process starting from simple, commercially available fluorinated building blocks.

Retrosynthetic Analysis and Strategic Precursor Identification (e.g., Ethyl Fluoroacetate)

A retrosynthetic analysis of the target molecule, 5-Fluoro-2,6-dihydroxynicotinamide, suggests that the final amide group can be installed from a corresponding ester, namely methyl 5-fluoro-2,6-dihydroxynicotinate. This key intermediate possesses the required fluorinated dihydroxypyridine core.

This nicotinate (B505614) intermediate can be disconnected via a cyclocondensation reaction. A plausible forward synthesis involves the reaction of a fluorinated three-carbon unit with a malonamate (B1258346) derivative. A patent for a related compound outlines a practical execution of this strategy, identifying ethyl fluoroacetate (B1212596) as an ideal starting precursor. chemicalbook.comnih.gov The synthesis begins with a Claisen condensation of ethyl fluoroacetate with ethyl formate (B1220265) in the presence of a base to form an enolate, which is then reacted with a malonamate to construct the pyridine ring. chemicalbook.comnih.gov

Optimized Reaction Conditions and Process Enhancements (e.g., use of strong bases, phosphorus pentachloride)

The synthesis of the key intermediate, methyl 2,6-dihydroxy-5-fluoronicotinate, has been optimized using specific reagents and conditions to ensure high yield and purity. chemicalbook.comnih.gov The initial condensation reaction relies on the use of a strong base, sodium methoxide, to deprotonate ethyl fluoroacetate and facilitate the reaction with ethyl formate. The subsequent cyclization with methyl malonamate is typically performed in a protic solvent like methanol (B129727) and heated to reflux. chemicalbook.comnih.gov

The dihydroxy- functionality of the pyridine ring is chemically similar to a keto-enol system and can be converted to dichloro groups, which are more versatile for subsequent nucleophilic substitution reactions. This transformation is a common process enhancement. While the target molecule retains the dihydroxy groups, this conversion is crucial for creating related derivatives. Reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) are powerful chlorinating agents used for this purpose. nih.govresearchgate.netfrontiersin.orgmdpi.comresearchgate.net For example, methyl 2,6-dihydroxy-5-fluoronicotinate can be converted to 2,6-dichloro-5-fluoronicotinoyl chloride in a single step using phosphorus oxychloride in the presence of a lithium reagent. chemicalbook.comnih.govgoogle.com

The final step, converting the ester (methyl 2,6-dihydroxy-5-fluoronicotinate) to the target amide (5-Fluoro-2,6-dihydroxynicotinamide), would typically be achieved through amidation. This can be accomplished by reacting the ester with ammonia (B1221849) or an ammonia source.

Table 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | Ethyl fluoroacetate, Ethyl formate | Sodium methoxide, 0°C to 20°C | Sodium salt of ethyl 2-fluoro-3-oxopropanoate | Intermediate | chemicalbook.comnih.gov |

| 2 | Sodium salt from Step 1, Methyl malonamate | Methanol, Reflux; then HCl/H₂O | Methyl 2,6-dihydroxy-5-fluoronicotinate | 61% | chemicalbook.comnih.gov |

Exploration of Regioselective Synthesis Approaches

Achieving the correct substitution pattern, specifically the fluorine at the 5-position, is a critical challenge. Regioselectivity can be controlled either by starting with a pre-fluorinated building block, as seen with ethyl fluoroacetate, or by direct fluorination of a pre-formed pyridine ring.

Modern synthetic methods offer sophisticated tools for regioselective fluorination. One such approach is the electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®, which can lead to fluorinated 3,6-dihydropyridines. mdpi.com These intermediates can then be converted to substituted pyridines. mdpi.com Another strategy involves the direct C-H fluorination of the pyridine ring. The use of silver(II) fluoride (AgF₂) has been shown to selectively fluorinate pyridines at the C-2 position (alpha to the nitrogen). nih.govacs.org While this specific example targets the 2-position, it illustrates the principle of using tailored reagents to direct fluorine to a specific site on the heterocycle, a key concept in developing synthetic routes to complex targets like 5-fluoro-substituted pyridines.

Development of Scalable Synthesis Strategies for Research-Grade Material

The development of scalable synthesis strategies for obtaining research-grade 5-Fluoro-2,6-dihydroxynicotinamide is crucial for enabling extensive biological and chemical studies. While specific literature on the large-scale synthesis of this exact compound is limited, strategies can be extrapolated from the synthesis of structurally similar compounds, such as 2,6-dichloro-5-fluoronicotinic acid and its derivatives.

A plausible scalable approach would likely commence from a readily available fluorinated pyridine precursor. One potential route could involve the hydrolysis of a corresponding nitrile, such as 5-fluoro-2,6-dihydroxynicotinonitrile. Another strategy could adapt the process described for the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride, where a methyl 2,6-dihydroxy-5-fluoronicotinate is treated with phosphorus oxychloride in the presence of a lithium reagent. google.com Subsequent hydrolysis and amidation would yield the desired 5-Fluoro-2,6-dihydroxynicotinamide.

The key challenges in developing a scalable synthesis lie in ensuring high purity, managing the reactivity of the fluorinated intermediates, and optimizing reaction conditions for cost-effectiveness and safety. The purification of the final product to research-grade quality would likely involve recrystallization or chromatographic techniques.

Synthesis of Structurally Related Analogs and Advanced Derivatives of 5-Fluoro-2,6-dihydroxynicotinamide

The synthesis of analogs and derivatives is essential for structure-activity relationship (SAR) studies. These modifications can modulate the compound's physicochemical properties, biological activity, and metabolic stability.

Chemical Modifications at the Nicotinamide Core

Modifications to the nicotinamide core of 5-Fluoro-2,6-dihydroxynicotinamide can provide valuable insights into its biological function. The pyridine ring is susceptible to various chemical transformations. For instance, the hydroxyl groups can be converted to other functional groups, such as chloro groups, by treatment with reagents like phosphorus oxychloride. google.com These chlorinated intermediates can then serve as versatile precursors for introducing a wide range of substituents via nucleophilic substitution reactions.

Furthermore, the electronic nature of the pyridine ring can be altered by introducing different substituents at the vacant positions, although the presence of the fluorine atom and two hydroxyl groups will significantly influence the regioselectivity of such reactions.

Derivatization of Hydroxyl and Amide Functional Groups

The hydroxyl and amide functional groups of 5-Fluoro-2,6-dihydroxynicotinamide offer multiple avenues for derivatization.

Hydroxyl Group Derivatization: The two hydroxyl groups can be subjected to a variety of chemical modifications. Common derivatization reactions include etherification and esterification. For example, reaction with alkyl halides in the presence of a base would yield the corresponding ethers, while reaction with acyl chlorides or anhydrides would produce esters. These modifications can be used to enhance lipophilicity and potentially alter the compound's interaction with biological targets.

Amide Group Derivatization: The primary amide group can also be modified. N-alkylation or N-arylation can be achieved under appropriate conditions. Furthermore, the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a handle for further functionalization, such as conversion to esters or other amides.

A summary of potential derivatization reactions is presented in the table below.

| Functional Group | Reagent Class | Derivative Formed |

| Hydroxyl | Alkyl Halide | Ether |

| Hydroxyl | Acyl Chloride/Anhydride | Ester |

| Amide | Alkyl Halide | N-Alkyl Amide |

| Amide | Acid/Base Hydrolysis | Carboxylic Acid |

Preparation of Isotopically Labeled 5-Fluoro-2,6-dihydroxynicotinamide for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The preparation of isotopically labeled 5-Fluoro-2,6-dihydroxynicotinamide can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

For instance, ¹³C-labeling could be introduced by utilizing a ¹³C-labeled precursor in the synthesis, such as ¹³C-cyanide for the formation of the nicotinonitrile intermediate. Similarly, ¹⁵N-labeling could be achieved by using ¹⁵N-ammonia or a ¹⁵N-containing amine in the amidation step. The synthesis of ¹³C-labeled nicotinamide has been reported and similar strategies could be applied. medchemexpress.com These labeled analogs would enable detailed mechanistic studies using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactivity and Transformation Studies of 5-Fluoro-2,6-dihydroxynicotinamide

The chemical reactivity of 5-Fluoro-2,6-dihydroxynicotinamide is dictated by the interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups on the pyridine ring, as well as the reactivity of the amide functionality.

Investigation of Electrophilic and Nucleophilic Reactions

Nucleophilic Reactions: The fluorine atom and the inherent electron deficiency of the pyridine ring make the compound susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles could potentially displace the fluorine atom or one of the hydroxyl groups (after conversion to a better leaving group). The ease of these reactions would depend on the reaction conditions and the nature of the nucleophile. The study of nucleophilic substitution reactions on related fluorinated pyridines provides a basis for predicting the reactivity of this compound.

The table below summarizes the expected reactivity towards electrophilic and nucleophilic reagents.

| Reaction Type | Expected Reactivity | Potential Sites of Reaction |

| Electrophilic Aromatic Substitution | Moderate | Positions activated by hydroxyl groups |

| Nucleophilic Aromatic Substitution | Favorable | Position of the fluorine atom |

Photochemical Transformations and Stability Studies

The introduction of a fluorine atom to the nicotinamide scaffold in 5-Fluoro-2,6-dihydroxynicotinamide is anticipated to significantly influence its photochemical behavior and stability. Fluorine's high electronegativity can alter the electron distribution within the pyridine ring, potentially affecting its susceptibility to photochemical degradation.

Research into the photostability of fluorinated aromatic compounds has shown varied results depending on the position of fluorination and the specific chromophore. For instance, studies on fluorinated pesticides and pharmaceuticals have demonstrated that the wavelength of UV irradiation plays a crucial role in the degradation pathways and the types of photoproducts formed. nih.govumn.edu In a study evaluating the photolysis of various fluorinated compounds, it was observed that heteroaromatic-F motifs could readily lead to the formation of fluoride ions under UV light. nih.gov

The stability of 5-Fluoro-2,6-dihydroxynicotinamide under different UV wavelengths could be systematically evaluated. A hypothetical study might involve exposing solutions of the compound to a range of UV sources, from UV-A to UV-C, and monitoring the degradation kinetics.

Hypothetical Degradation of 5-Fluoro-2,6-dihydroxynicotinamide under Various UV Wavelengths

| UV Wavelength (nm) | Power (mW/cm²) | Degradation Rate Constant (k, min⁻¹) | Half-life (t½, min) | Major Photoproducts |

| 365 | 10 | 0.005 | 138.6 | Ring-opened species, hydroxylated derivatives |

| 308 | 8 | 0.012 | 57.8 | Defluorinated nicotinamide, ring-opened species |

| 275 | 5 | 0.025 | 27.7 | Fluoride ions, fragmented aromatic rings |

| 255 | 5 | 0.031 | 22.4 | Extensive fragmentation, mineralization |

The data in the table above is hypothetical and serves to illustrate potential outcomes based on general principles of photochemistry of related compounds.

The quantum yields for the photodecomposition would likely be higher at shorter wavelengths (UV-C) compared to longer wavelengths (UV-A), a trend that has been observed for other fluorinated organic molecules. nih.gov The primary photochemical transformation would likely involve the cleavage of the C-F bond, leading to the formation of a pyridinyl radical and a fluoride ion. This radical intermediate could then undergo a variety of secondary reactions, such as reaction with solvent, dimerization, or further fragmentation. The presence of two hydroxyl groups on the nicotinamide ring could also influence the photochemical pathway, potentially participating in intramolecular reactions or influencing the solubility and aggregation state of the molecule, which in turn can affect its photostability.

Exploratory Biocatalytic Modifications in Model Systems

The field of biocatalysis offers a powerful toolkit for the selective modification of complex organic molecules under mild conditions. rsc.orgnih.gov For 5-Fluoro-2,6-dihydroxynicotinamide, several classes of enzymes could be explored for potential transformations, leveraging the existing knowledge of biocatalysis on nicotinamide and fluorinated aromatic compounds. rsc.orgthe-innovation.orgnih.gov

Enzymatic approaches are particularly attractive due to their high regio- and stereoselectivity, which can be challenging to achieve through traditional chemical methods. the-innovation.org The introduction of fluorine can enhance the metabolic stability of molecules, making the study of their biocatalytic modification particularly relevant for pharmaceutical and biotechnological applications. the-innovation.org

Potential Biocatalytic Transformations of 5-Fluoro-2,6-dihydroxynicotinamide

A variety of enzymes could be screened for their activity on 5-Fluoro-2,6-dihydroxynicotinamide. Below is a hypothetical exploration of potential enzyme classes and their expected reactions based on literature precedents for similar substrates.

Hypothetical Biocatalytic Reactions with 5-Fluoro-2,6-dihydroxynicotinamide

| Enzyme Class | Specific Enzyme (Model) | Reaction Type | Potential Product |

| Oxidoreductases | Cytochrome P450 monooxygenase | Hydroxylation | 5-Fluoro-2,6,X-trihydroxynicotinamide |

| (where X is an additional hydroxyl group on the ring) | |||

| Hydrolases | Lipase (e.g., Novozym® 435) | Amide hydrolysis | 5-Fluoro-2,6-dihydroxynicotinic acid |

| Transferases | Glucosyltransferase | Glycosylation | 5-Fluoro-2-hydroxy-6-(β-D-glucopyranosyloxy)nicotinamide |

| Lyases | Tyrosine phenol-lyase-like enzyme | C-C bond formation/cleavage | Modification of side chains (hypothetical) |

| Dehalogenases | Fluoroacetate dehalogenase-like enzyme | Defluorination | 2,6-dihydroxynicotinamide |

The data in the table above is hypothetical and based on the known activities of these enzyme classes on analogous substrates.

Oxidoreductases , such as cytochrome P450 enzymes, are known to catalyze the hydroxylation of aromatic rings. nih.gov In the case of 5-Fluoro-2,6-dihydroxynicotinamide, a P450 could potentially introduce an additional hydroxyl group at one of the available positions on the pyridine ring. The regioselectivity of this hydroxylation would be highly dependent on the specific enzyme used.

Hydrolases , particularly lipases and amidases, could be employed to hydrolyze the amide group of the nicotinamide, yielding the corresponding carboxylic acid, 5-Fluoro-2,6-dihydroxynicotinic acid. Lipases like Novozym® 435 have been successfully used for the synthesis of nicotinamide derivatives. rsc.orgrsc.org

Transferases , such as glycosyltransferases, could be used to attach a sugar moiety to one of the hydroxyl groups. This glycosylation could improve the water solubility and bioavailability of the compound.

Lyases and dehalogenases represent more speculative but potentially valuable transformations. A tyrosine phenol-lyase-like enzyme might be engineered to act on the dihydroxypyridine scaffold. A dehalogenase capable of cleaving the C-F bond would be of significant interest, as enzymatic defluorination is a challenging but important reaction for the bioremediation of fluorinated pollutants and for the synthesis of non-fluorinated analogues. researchgate.net While fluoroacetate dehalogenases are specific for aliphatic C-F bonds, engineered variants or other novel dehalogenases could potentially act on aromatic C-F bonds.

The exploration of these biocatalytic modifications would involve screening a diverse panel of enzymes, followed by optimization of reaction conditions (pH, temperature, co-factors) for promising candidates. The resulting products would be identified using analytical techniques such as HPLC, LC-MS, and NMR.

Advanced Structural and Conformational Analysis of 5 Fluoro 2,6 Dihydroxynicotinamide

Spectroscopic Techniques for Elucidating Fine Structural Details and Molecular Environment

Spectroscopic methods are invaluable for probing the electronic and vibrational states of molecules, offering insights into bonding, functional groups, and the local environment of specific atoms.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., ¹⁹F NMR for environmental sensitivity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For fluorinated compounds like 5-Fluoro-2,6-dihydroxynicotinamide, ¹⁹F NMR is particularly informative. The fluorine-19 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. wikipedia.org

The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, with a typical range spanning over 800 ppm. wikipedia.org For organofluorine compounds, this range is generally between -50 and -220 ppm. wikipedia.org This sensitivity allows for the detection of subtle changes in the molecular structure and environment. For 5-Fluoro-2,6-dihydroxynicotinamide, the ¹⁹F chemical shift would be influenced by the electronic effects of the hydroxyl and amide groups on the pyridine (B92270) ring. Based on data for other fluorinated pyridines, the chemical shift for the fluorine atom in this compound can be anticipated to be in a specific range that is characteristic of its position relative to the other substituents. rsc.org

Multi-dimensional NMR techniques, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide through-space correlations between fluorine and proton nuclei, which is crucial for determining the molecule's conformation in solution. nih.govresearchgate.net These experiments can help to establish the proximity of the fluorine atom to the protons on the pyridine ring and the amide group, thus defining the preferred spatial arrangement of the substituents.

Table 1: Predicted ¹⁹F NMR Parameters for 5-Fluoro-2,6-dihydroxynicotinamide (Note: These are predicted values based on related compounds and theoretical considerations, as direct experimental data is not available in the cited literature.)

| Parameter | Predicted Value/Range | Significance |

| ¹⁹F Chemical Shift (δ) | -120 to -150 ppm | Indicates the electronic environment of the fluorine atom, influenced by the electron-donating hydroxyl groups and the electron-withdrawing amide group. |

| ¹H-¹⁹F Coupling Constants (J) | ortho: 6-10 Hz, meta: 3-6 Hz | Provides information on the through-bond connectivity and dihedral angles between the fluorine and proton nuclei. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Specific States

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about molecular symmetry and bonding. cdnsciencepub.comcdnsciencepub.comnih.gov

For 5-Fluoro-2,6-dihydroxynicotinamide, the IR and Raman spectra would be characterized by vibrational bands corresponding to the various functional groups present in the molecule. The O-H stretching vibrations of the two hydroxyl groups are expected to appear as broad bands in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands can indicate the extent of intra- and intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amide group would also be found in this region, typically as two distinct bands for the symmetric and asymmetric stretches.

The C=O stretching vibration of the amide group (Amide I band) is a strong band usually observed between 1650 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1600-1650 cm⁻¹. The C-F stretching vibration will give rise to a strong band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The pyridine ring vibrations will also produce a series of characteristic bands. acs.orgresearchgate.net

Table 2: Expected Vibrational Frequencies for 5-Fluoro-2,6-dihydroxynicotinamide (Note: These are expected frequency ranges based on characteristic group frequencies and data for related compounds.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Amide (-CONH₂) | N-H Stretch (asymmetric) | 3330 - 3370 |

| N-H Stretch (symmetric) | 3160 - 3200 | |

| C=O Stretch (Amide I) | 1650 - 1690 | |

| N-H Bend (Amide II) | 1600 - 1650 | |

| Fluorine (-F) | C-F Stretch | 1000 - 1400 |

| Pyridine Ring | Ring Stretching | 1400 - 1600 |

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Adducts

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. semanticscholar.orgnih.govchromatographyonline.com For 5-Fluoro-2,6-dihydroxynicotinamide, HRMS would confirm its molecular formula (C₆H₅FN₂O₃) by providing a highly accurate mass measurement of its molecular ion. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 5-Fluoro-2,6-dihydroxynicotinamide, characteristic fragmentation pathways would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). The nicotinamide (B372718) core itself can undergo characteristic cleavages. researchgate.netresearchgate.netmassbank.eu The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

HRMS is also instrumental in identifying reaction intermediates and adducts. For instance, in metabolic studies, HRMS can detect and identify metabolites formed by enzymatic reactions, such as hydroxylation or conjugation, by accurately measuring the mass of the modified compound. oup.compsu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 5-Fluoro-2,6-dihydroxynicotinamide would provide a wealth of information, including bond lengths, bond angles, and torsional angles, with very high precision. uzh.chacs.org

The solid-state structure would reveal the planarity of the pyridine ring and the conformation of the amide group relative to the ring. Of particular interest would be the intermolecular interactions, especially the hydrogen bonding network. The two hydroxyl groups and the amide group are all capable of participating in hydrogen bonding as both donors and acceptors. This would likely lead to an extensive network of hydrogen bonds, dictating the crystal packing and influencing the physical properties of the solid. The fluorine atom, being a weak hydrogen bond acceptor, might also participate in weaker C-H···F interactions.

While specific crystallographic data for 5-Fluoro-2,6-dihydroxynicotinamide is not available in the searched literature, studies on related nicotinamide derivatives have shown that they often form intricate hydrogen-bonded structures in the solid state. uzh.chacs.orguzh.ch

Conformational Landscape and Dynamics of 5-Fluoro-2,6-dihydroxynicotinamide

Understanding the conformational preferences and flexibility of a molecule is crucial, as different conformations can have different properties and biological activities.

Solution-State Conformational Analysis

The conformation of 5-Fluoro-2,6-dihydroxynicotinamide in solution is likely to be influenced by a combination of steric and electronic effects, as well as by interactions with the solvent. The primary conformational flexibility will arise from the rotation around the C-C bond connecting the amide group to the pyridine ring.

The orientation of the amide group will be influenced by potential intramolecular hydrogen bonding between one of the amide protons and the adjacent hydroxyl group. The presence of the fluorine atom can also influence conformational preferences through stereoelectronic effects, such as the gauche effect. nih.gov Computational studies on related fluorinated cyclic systems have shown that fluorine substitution can significantly impact the conformational equilibrium. researchgate.netnih.gov

NMR techniques, particularly the measurement of nuclear Overhauser effects (NOEs) and scalar coupling constants, are the primary experimental methods for determining solution-state conformations. nih.govresearchgate.net By combining experimental NMR data with computational modeling, a detailed picture of the conformational landscape of 5-Fluoro-2,6-dihydroxynicotinamide in solution can be developed. This would include identifying the most stable conformers and estimating the energy barriers to rotation around key single bonds.

Investigation of Conformational Preferences in Varied Research Environments

The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its interaction profile. For 5-Fluoro-2,6-dihydroxynicotinamide, the primary points of conformational flexibility are the orientation of the carboxamide group relative to the pyridine ring and the tautomeric forms of the dihydroxy-pyridine core. The presence of a fluorine atom, while not adding to the rotational freedom, significantly influences the electronic distribution and can favor specific conformations through intramolecular interactions.

In different research environments, such as in the gas phase, in non-polar solvents, or in aqueous solutions, the conformational preferences of 5-Fluoro-2,6-dihydroxynicotinamide would be expected to vary. Computational modeling, specifically using Density Functional Theory (DFT), is a powerful tool to predict these preferences. Such studies would calculate the relative energies of different conformers to determine the most stable arrangements in each environment.

For instance, in the gas phase or a non-polar solvent, intramolecular hydrogen bonding between the C2-hydroxyl group and the amide oxygen, or between the amide N-H and the C6-hydroxyl oxygen, could be a dominant stabilizing factor. In polar, protic solvents like water, intermolecular hydrogen bonding with solvent molecules would compete with and likely disrupt intramolecular hydrogen bonds, leading to a different set of preferred conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary experimental technique to validate these computational predictions. The measurement of nuclear Overhauser effects (NOEs) and coupling constants (J-couplings) can provide information about the through-space proximity of atoms and dihedral angles, respectively, offering a picture of the molecule's average conformation in solution.

Table 1: Hypothetical Conformational Analysis of 5-Fluoro-2,6-dihydroxynicotinamide in Different Environments

| Environment | Predicted Dominant Conformation | Primary Stabilizing Forces | Expected Key NMR Signal |

| Gas Phase | Planar, with intramolecular H-bond between C2-OH and amide oxygen | Intramolecular Hydrogen Bonding | Downfield shift of the involved proton |

| Chloroform | Tilted amide group to minimize dipole moment | Dipole-dipole interactions, weak H-bonding | Change in H-C-C-N dihedral angle |

| Water | Extended, solvent-exposed functional groups | Intermolecular Hydrogen Bonding with water | Upfield shift of amide proton due to exchange |

Supramolecular Interactions and Self-Assembly Propensities in Model Systems

The functional groups of 5-Fluoro-2,6-dihydroxynicotinamide—a primary amide, two hydroxyl groups, and a pyridine ring system—endow it with a high propensity for forming extensive supramolecular networks through hydrogen bonding. nih.gov These interactions are fundamental to its self-assembly in the solid state and in specific solvent systems.

The molecule possesses multiple hydrogen bond donors (the amide N-H₂, the two O-H groups) and acceptors (the amide C=O, the two hydroxyl oxygens, and the ring nitrogen). This allows for a variety of hydrogen bonding motifs. Drawing analogies from similar structures like 5-fluorocytosine (B48100), one can anticipate the formation of well-defined patterns such as dimers and catemers. chemicalbook.com

For example, a common and highly stable motif would be the R²₂(8) graph set, where two molecules form a dimer through a pair of complementary hydrogen bonds, such as between the amide groups of two molecules or between the C2-hydroxyl of one molecule and the ring nitrogen of another. The fluorine atom, while a weak hydrogen bond acceptor, can influence the acidity of adjacent protons and the geometry of the resulting crystal lattice through electrostatic and dipole interactions.

In the solid state, these hydrogen bonds would likely extend into two- or three-dimensional networks, potentially incorporating π-π stacking interactions between the aromatic pyridine rings. The specific packing arrangement would be a delicate balance of these attractive forces. X-ray crystallography would be the definitive technique to elucidate these intricate supramolecular structures.

Table 2: Potential Hydrogen Bonding Interactions in Solid-State 5-Fluoro-2,6-dihydroxynicotinamide

| Donor | Acceptor | Type of Interaction | Predicted Distance (Å) |

| Amide N-H | Amide C=O | Intermolecular | ~2.9 |

| C2 O-H | Ring N | Intermolecular | ~2.8 |

| C6 O-H | C6 C=O (keto form) | Intermolecular | ~2.7 |

| Amide N-H | C2 Oxygen | Intermolecular | ~3.0 |

Computational and Theoretical Investigations of 5 Fluoro 2,6 Dihydroxynicotinamide

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule. For 5-Fluoro-2,6-dihydroxynicotinamide, these calculations have elucidated key aspects of its electronic nature.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower reactivity.

Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the energies of these orbitals. nih.gov For molecules similar in structure to 5-Fluoro-2,6-dihydroxynicotinamide, the electron density in the HOMO is typically located on the more electron-rich portions of the molecule, while the LUMO's electron density is concentrated on the electron-deficient areas. researchgate.net This distribution is fundamental to understanding how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap | Value |

Note: Specific energy values for 5-Fluoro-2,6-dihydroxynicotinamide require targeted computational studies and are presented here for illustrative purposes.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are key to predicting intermolecular interactions. In ESP maps, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas prone to nucleophilic attack.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures, including FT-IR, UV-Vis, and NMR spectra. Theoretical calculations of vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure. For instance, in studies of similar heterocyclic compounds, DFT calculations have been successfully used to assign vibrational modes and interpret NMR spectra. researchgate.net Such theoretical predictions for 5-Fluoro-2,6-dihydroxynicotinamide would be instrumental in its experimental characterization.

Molecular Docking and Interaction Studies with Model Biological Systems (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 5-Fluoro-2,6-dihydroxynicotinamide, might interact with a biological target, like an enzyme or receptor.

Ligand-Protein Interaction Predictions with Relevant Enzyme Models (e.g., α-glucosidase)

Molecular docking studies have been employed to investigate the interaction of various compounds with α-glucosidase, a key enzyme in carbohydrate metabolism. nih.govnih.gov These studies reveal the specific binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of a compound. nih.govnih.gov

For example, in docking studies of other inhibitors with α-glucosidase from Saccharomyces cerevisiae, key amino acid residues within the active site, such as Phe-157, Phe-177, and Leu-218, have been identified as forming crucial hydrophobic interactions. nih.gov Similarly, hydrogen bonding with residues like Glu 276 and Asp 214 is often observed. nih.gov A molecular docking simulation of 5-Fluoro-2,6-dihydroxynicotinamide with α-glucosidase would predict its binding orientation and the key interacting residues, providing a rationale for its potential inhibitory activity.

Table 2: Predicted Interactions of a Ligand with α-Glucosidase Active Site (Illustrative Example)

| Interacting Residue | Interaction Type |

|---|---|

| Phe-157 | Hydrophobic |

| Phe-177 | Hydrophobic |

| Leu-218 | Hydrophobic |

| Glu-276 | Hydrogen Bond |

| Asp-214 | Hydrogen Bond |

Note: This table illustrates the types of interactions commonly observed and is not specific to 5-Fluoro-2,6-dihydroxynicotinamide without a dedicated docking study.

Predictive Binding Affinity Studies for Receptor Models

Beyond identifying the binding mode, computational methods can also predict the binding affinity of a ligand to its target. This is often expressed as a docking score or a calculated binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

In virtual screening and molecular docking studies of potential α-glucosidase inhibitors, compounds are often ranked based on their docking scores. mdpi.com For instance, some studies have identified compounds with docking scores ranging from -6 to -12 kcal/mol, indicating strong predicted binding to the enzyme. mdpi.com A predictive binding affinity study for 5-Fluoro-2,6-dihydroxynicotinamide would provide a quantitative estimate of its potential to bind to and inhibit target receptors or enzymes.

Molecular Dynamics Simulations of 5-Fluoro-2,6-dihydroxynicotinamide

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For 5-Fluoro-2,6-dihydroxynicotinamide, such simulations would provide critical insights into its structural flexibility, conformational preferences, and interactions with its environment.

Solvation Dynamics and Solvent Effects on Conformation

Without specific MD simulation studies, the influence of different solvents on the three-dimensional shape of 5-Fluoro-2,6-dihydroxynicotinamide can only be hypothesized. The hydrogen bonding capabilities of the hydroxyl and amide groups, combined with the electronegativity of the fluorine atom, suggest that the solvent polarity would play a crucial role in stabilizing different conformers. In polar protic solvents like water, extensive hydrogen bonding networks would likely form, influencing the orientation of the substituent groups. In contrast, aprotic solvents would lead to different conformational equilibria.

A hypothetical data table illustrating the type of information that would be generated from such a study is presented below.

Table 1: Hypothetical Solvent Effects on the Conformation of 5-Fluoro-2,6-dihydroxynicotinamide

| Solvent | Dielectric Constant | Predominant Conformer (Hypothetical) | Key Interactions (Hypothetical) |

| Water | 78.5 | Planar | Strong hydrogen bonding with solvent |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Slightly twisted | Dipole-dipole interactions |

| Chloroform | 4.8 | Non-planar | Intramolecular hydrogen bonding |

Analysis of Conformational Changes in Dynamic Environments (e.g., within membrane models)

The interaction of 5-Fluoro-2,6-dihydroxynicotinamide with biological membranes is another area where MD simulations would be invaluable. Simulations could predict how the molecule partitions into a lipid bilayer, its preferred orientation within the membrane, and any conformational changes that occur upon insertion. The amphipathic nature of the molecule suggests it might localize at the membrane-water interface.

Table 2: Hypothetical Conformational Analysis of 5-Fluoro-2,6-dihydroxynicotinamide in a Model Membrane

| Membrane Region | Orientation of Nicotinamide (B372718) Ring (Hypothetical) | Key Non-bonded Interactions (Hypothetical) |

| Lipid Headgroup Region | Parallel to the membrane surface | Electrostatic and hydrogen bonds with phosphate (B84403) groups |

| Hydrophobic Core | Perpendicular to the membrane surface | Van der Waals interactions with lipid tails |

| Aqueous Phase | Freely rotating | Hydrogen bonds with water |

Reaction Mechanism Predictions and Transition State Analysis (e.g., for synthesis or biotransformation)

Computational chemistry methods, such as Density Functional Theory (DFT), are essential for elucidating reaction mechanisms. For 5-Fluoro-2,6-dihydroxynicotinamide, these methods could be used to predict the most likely pathways for its synthesis or how it might be metabolized in a biological system. This would involve calculating the energies of reactants, products, and transition states.

For instance, the synthesis of 5-Fluoro-2,6-dihydroxynicotinamide likely involves the hydrolysis of a precursor like 5-Fluoro-2,6-dihydroxynicotinonitrile. Computational analysis could determine the activation energy for this reaction, providing insights into the required reaction conditions. Similarly, predictions about its biotransformation could identify potential metabolites by modeling enzymatic reactions such as hydroxylation or conjugation.

Table 3: Hypothetical Transition State Analysis for a Reaction Involving 5-Fluoro-2,6-dihydroxynicotinamide

| Reaction Step (Hypothetical) | Transition State Geometry (Hypothetical) | Calculated Activation Energy (kJ/mol) (Hypothetical) |

| Nucleophilic attack on the nitrile carbon | Tetrahedral intermediate | 85 |

| Proton transfer to the nitrogen atom | Four-membered ring | 40 |

| Release of ammonia (B1221849) | Planar ring system | 25 |

Biochemical and Biological Interactions of 5 Fluoro 2,6 Dihydroxynicotinamide Strictly Non Clinical Research Focus

In Vitro Enzyme Modulatory Activities

The interaction of small molecules with enzymes is a primary mechanism through which they exert biological effects. These interactions can either inhibit or activate enzymatic function, leading to a cascade of downstream cellular changes.

Inhibition Kinetics and Mechanistic Elucidation for Specific Enzymes (e.g., as potential α-glucosidase inhibitors)

One of the key therapeutic strategies for managing postprandial hyperglycemia, a hallmark of type 2 diabetes, is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase. nih.gov These enzymes, located in the intestinal brush border, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. plos.org By inhibiting these enzymes, the rate of glucose absorption is slowed, mitigating sharp increases in blood glucose levels after a meal. nih.gov

Nicotinic acid derivatives have been identified as a promising class of α-glucosidase inhibitors. nih.govacs.org Research into a library of novel nicotinic acid derivatives demonstrated that modifications to the pyridine (B92270) ring could yield compounds with significant inhibitory activity. nih.gov Mechanistic studies of these derivatives revealed a noncompetitive mode of inhibition for both α-amylase and α-glucosidase. nih.govacs.org This is advantageous as noncompetitive inhibitors bind to an allosteric site rather than competing with the substrate at the active site, which can offer a more consistent level of inhibition regardless of substrate concentration.

The evaluation of a potential inhibitor involves determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the substance required to reduce the enzyme's activity by 50%. nih.gov For instance, certain nicotinic acid derivatives have shown potent α-glucosidase inhibition with IC₅₀ values in the micromolar range (e.g., 26.4 µM and 32.9 µM), comparable to the well-known inhibitor acarbose. nih.govacs.org

Further kinetic analysis, often visualized using Lineweaver-Burk plots, helps to elucidate the precise mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed). nih.gov While specific data for 5-Fluoro-2,6-dihydroxynicotinamide is not extensively documented in public literature, its structural similarity to other nicotinic acid derivatives suggests it could be a candidate for similar α-glucosidase inhibition studies.

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Nicotinic Acid Derivative 39 | 26.4 | Noncompetitive | nih.govacs.org |

| Nicotinic Acid Derivative 35 | 32.9 | Noncompetitive | nih.govacs.org |

| Acarbose (Reference) | ~60-90 (Ki value) | Noncompetitive | acs.org |

Activation Profiles for Isolated Enzyme Systems

While enzyme inhibition is a widely studied phenomenon, the activation of enzymes by small molecules is also a critical area of research. Enzyme activators can enhance the catalytic rate of an enzyme, which can be beneficial in conditions where enzyme function is suboptimal. Currently, there is limited information available in the scientific literature regarding the specific enzyme activation profiles of 5-Fluoro-2,6-dihydroxynicotinamide.

Cellular Pathway Investigations in Model Organisms and Cell Lines

To understand the biological effects of a compound beyond isolated enzymes, researchers utilize model organisms and cell cultures. These systems allow for the investigation of complex cellular pathways in a controlled environment.

Effects on Metabolic Pathways in Prokaryotic or Eukaryotic Model Organisms (e.g., C. elegans, bacterial/yeast models)

The nematode Caenorhabditis elegans is a powerful model organism for studying aging, metabolism, and the influence of small molecules on these processes. nih.govnih.gov Studies in C. elegans often focus on key signaling pathways that regulate lifespan and stress resistance, such as the insulin/IGF-1 signaling (IIS) pathway and the SKN-1/Nrf2 pathway. nih.gov For example, certain flavonoids have been shown to extend the lifespan of C. elegans by modulating these pathways, leading to reduced fat storage and increased stress resistance. nih.gov

Another fluorinated compound, 5-Fluoro-2'-deoxyuridine (FUdR), is frequently used in C. elegans research as a DNA synthesis inhibitor to create synchronized aging populations by preventing progeny growth. nih.gov Research on FUdR has characterized its effects on mitochondrial DNA and ATP levels, demonstrating the profound impact that fluorinated pyrimidine-like structures can have within a whole organism. nih.gov Although a different molecule, the use of FUdR highlights that fluorinated compounds are biologically active in this model.

In prokaryotic and simple eukaryotic models like yeast, metabolic studies often focus on the utilization of sugars and the production of metabolites. Yeast converts sugars into ethanol (B145695) and other compounds, a fundamental process in fermentation. The specific effects of 5-Fluoro-2,6-dihydroxynicotinamide on these metabolic pathways in common model organisms have not yet been detailed in available research.

Modulation of Cellular Signaling in Specific Cell Cultures (e.g., dermal fibroblasts for collagen stimulation, non-human research context)

Human dermal fibroblasts are critical for maintaining the structural integrity of the skin by producing extracellular matrix (ECM) components, most notably collagen. nih.govnih.gov The synthesis of collagen is a key process in skin health and is regulated by complex signaling pathways. nih.gov A decrease in collagen production is a major factor in skin aging. researchgate.net

Various natural and synthetic compounds have been investigated for their ability to stimulate collagen synthesis in fibroblast cell cultures. For instance, certain flavonoids have been shown to have differential effects on collagen production. researchgate.net The stimulation of collagen synthesis can occur through various signaling pathways. Cytokines such as IL-4 and IL-17 have been shown to increase the expression of COL1A2 (a gene for type I collagen) and TGF-β1, a key profibrotic cytokine, in dermal fibroblasts. researchgate.net

Studies on other compounds have shown that treatment of dermal fibroblasts can significantly increase collagen synthesis, as measured by the expression of genes like COL1A1 and ELN (elastin), and by direct quantification of collagen protein. nih.gov While direct evidence for 5-Fluoro-2,6-dihydroxynicotinamide is pending, its potential to modulate these pathways represents an area for future non-clinical investigation.

| Compound/Treatment | Observed Effect | Affected Molecule/Pathway | Reference |

|---|---|---|---|

| Collagen Peptides (1%) | Significantly increased collagen synthesis | Increased expression of COL1A1, ELN, VCAN genes | nih.gov |

| LL-37 (antimicrobial peptide) | Decreased expression of COL1A1 at low doses | Modulation of fibrotic response | nih.gov |

| rIL-4 (10 ng/ml) | Increased proliferation and COL1A2 expression | TGF-β1 expression increased | researchgate.net |

| rIFN-γ (10 ng/ml) | Inhibited proliferation and collagen synthesis | Inhibitory effect on fibroblast function | researchgate.net |

Molecular Interactions with Biomolecules

The biological activity of a compound is fundamentally determined by its molecular interactions with biomolecules. The presence and position of a fluorine atom can significantly alter a molecule's physicochemical properties, including its electronic distribution and ability to form non-covalent bonds. nih.govnih.gov

For nicotinamide (B372718) and its derivatives, intermolecular interactions are predominantly driven by hydrogen bonding. mdpi.comresearchgate.net The amide group can form strong N-H···O hydrogen bonds, leading to self-association or interaction with solvent molecules and biological targets. mdpi.com In co-crystals, nicotinamides form robust hydrogen-bonded layers with other molecules. researchgate.net

The fluorine atom itself can participate in specific interactions. While traditionally considered a weak hydrogen bond acceptor, studies have shown that organic fluorine can form hydrogen-bond-like interactions with OH, NH, and even CH donors. nih.gov Furthermore, fluorination can influence the conformation of a molecule and its interactions with hydrophobic pockets in proteins or disrupt highly structured water networks in a binding site, which can have significant entropic contributions to binding affinity. nih.gov In some fluorinated aromatic compounds, fluorine atoms have been shown to contribute to the formation of π–π stacking interactions. rsc.org The precise nature of these interactions for 5-Fluoro-2,6-dihydroxynicotinamide would require detailed structural biology and computational modeling studies.

Binding to Nucleic Acids (DNA, RNA) and Non-Canonical Structures (e.g., G-quadruplexes, i-motifs)

Research into the direct binding interactions of 5-Fluoro-2,6-dihydroxynicotinamide with canonical nucleic acid structures such as DNA and RNA has not been extensively reported in peer-reviewed literature. Similarly, there is a lack of specific studies investigating the affinity of this particular compound for non-canonical structures like G-quadruplexes and i-motifs. nih.govnih.govnih.gov While related fluorinated pyrimidines and their nucleoside derivatives have been studied for their effects on nucleic acid function, direct binding data for 5-Fluoro-2,6-dihydroxynicotinamide is not available. nih.govnih.gov

Interactions with Specific Protein Families (e.g., heat shock proteins)

There is currently no specific information available in the scientific literature detailing the interactions of 5-Fluoro-2,6-dihydroxynicotinamide with specific protein families, including heat shock proteins. nih.gov While studies on other nicotinamide-related compounds or those with similar structural motifs may exist, direct experimental evidence of 5-Fluoro-2,6-dihydroxynicotinamide binding to or modulating the activity of proteins such as heat shock proteins has not been documented.

Structure-Activity Relationship (SAR) Studies of 5-Fluoro-2,6-dihydroxynicotinamide Analogs

Impact of Structural Modifications on Biochemical Activity in Model Systems

Detailed investigations into how structural modifications of 5-Fluoro-2,6-dihydroxynicotinamide influence its biochemical activity in model systems have not been published. Such studies would typically involve synthesizing a series of analogs with systematic changes to the core structure and evaluating their effects in various biochemical assays.

Elucidation of Key Features for Target Interaction

Without established biological targets or activity data, the key structural features of 5-Fluoro-2,6-dihydroxynicotinamide that are essential for interaction with specific biological molecules have not been elucidated.

Biotransformation Studies in Isolated Enzyme Systems or Cell-Free Extracts

Investigations into the biotransformation of 5-Fluoro-2,6-dihydroxynicotinamide using isolated enzyme systems or cell-free extracts have not been reported in the available scientific literature. nih.gov Such studies are crucial for understanding the metabolic fate of a compound, but for 5-Fluoro-2,6-dihydroxynicotinamide, this information is not currently available.

Advanced Analytical Methodologies for Research Applications of 5 Fluoro 2,6 Dihydroxynicotinamide

Chromatographic Separation and Purification Techniques for Research-Scale Production

Chromatographic methods are indispensable for the isolation and purification of target compounds from complex reaction mixtures and for assessing their purity. For a compound like 5-Fluoro-2,6-dihydroxynicotinamide, both high-performance liquid chromatography (HPLC) and preparative chromatography would be fundamental tools.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For 5-Fluoro-2,6-dihydroxynicotinamide, HPLC would be essential for determining its purity after synthesis and for quantitative analysis in various research contexts.

A typical HPLC method for a polar compound like a dihydroxynicotinamide derivative would likely employ a reversed-phase C18 column. nifc.gov.vn The mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like methanol (B129727) or acetonitrile. nifc.gov.vn Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring of the nicotinamide (B372718) structure absorbs UV light. nifc.gov.vn For instance, a study on the simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid used a C18 column with a mobile phase of 10 mM phosphate buffer (pH 3) and methanol in a 90:10 ratio, with UV detection at 261 nm. nifc.gov.vn Similar conditions could be adapted for 5-Fluoro-2,6-dihydroxynicotinamide.

The retention time of the compound would be a key parameter for its identification. A well-developed HPLC method should provide a sharp, symmetrical peak for the target compound, well-separated from any impurities or starting materials. The area under this peak is proportional to the concentration of the compound, allowing for precise quantification. For enhanced sensitivity and selectivity, especially in complex biological matrices, HPLC can be coupled with mass spectrometry (HPLC-MS). bevital.no

Table 1: Hypothetical HPLC Parameters for Purity Analysis of 5-Fluoro-2,6-dihydroxynicotinamide

| Parameter | Value/Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 90% 10 mM Phosphate Buffer (pH 3.0), 10% Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Preparative Chromatography for Compound Isolation from Reaction Mixtures

Following its synthesis, 5-Fluoro-2,6-dihydroxynicotinamide would need to be isolated from byproducts and unreacted starting materials. Preparative chromatography is the method of choice for this purpose, as it allows for the separation of larger quantities of material compared to analytical HPLC. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates.

The development of a preparative chromatographic method often begins with analytical scale experiments to determine the optimal stationary and mobile phases for separation. For pyridine derivatives, which can be strongly polar, careful selection of the chromatographic conditions is necessary to achieve good separation and recovery. osti.govosti.gov In some cases, the addition of a small amount of a basic modifier, like triethylamine, to the eluent can improve peak shape and prevent the compound from strongly interacting with the acidic silica (B1680970) gel stationary phase. chemicalforums.com

Once the analytical separation is optimized, the method is scaled up for preparative purposes. The goal is to maximize the throughput while maintaining the required purity of the isolated compound. Fractions are collected as they elute from the column, and those containing the pure product, as determined by analytical techniques like HPLC or thin-layer chromatography, are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified 5-Fluoro-2,6-dihydroxynicotinamide.

Advanced Spectrometric Methods for Mechanistic Elucidation and Interaction Studies

To understand the potential biological activity of 5-Fluoro-2,6-dihydroxynicotinamide, it is crucial to study its interactions with biomolecules such as proteins or enzymes. Advanced spectrometric methods provide detailed insights into the thermodynamics and kinetics of these binding events.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes that occur during a binding event. nih.govyoutube.com This allows for the determination of the key thermodynamic parameters of an interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

In a typical ITC experiment to study the interaction of 5-Fluoro-2,6-dihydroxynicotinamide with a target protein, a solution of the compound would be titrated into a solution of the protein in the sample cell of the calorimeter. youtube.com The instrument measures the minute heat changes that occur with each injection. youtube.com The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the protein. Fitting this data to a binding model yields the thermodynamic parameters. youtube.com ITC is a label-free technique and can be performed in solution, closely mimicking physiological conditions. nih.gov The technique has been successfully used to identify and characterize the interaction of small molecule inhibitors with their target proteins. nih.gov

Table 2: Hypothetical Thermodynamic Parameters from ITC Analysis of 5-Fluoro-2,6-dihydroxynicotinamide Binding to a Target Protein

| Parameter | Hypothetical Value |

| Binding Affinity (K_D) | 2.5 µM |

| Stoichiometry (n) | 1.1 |

| Enthalpy Change (ΔH) | -15.2 kcal/mol |

| Entropy Change (TΔS) | -5.8 kcal/mol |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govacs.org It provides valuable information on the kinetics of binding, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov

In an SPR experiment, one of the interacting partners, typically the protein, is immobilized on a sensor chip. A solution containing the other partner, in this case, 5-Fluoro-2,6-dihydroxynicotinamide, is then flowed over the surface. acs.org The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected by the instrument and plotted as a sensorgram. The shape of the sensorgram provides information about the rates of association and dissociation. nih.gov SPR is a highly sensitive technique that can be used to screen for inhibitors of enzymes and to characterize the binding of small molecules to their targets. nih.govacs.org

Table 3: Hypothetical Kinetic Parameters from SPR Analysis of 5-Fluoro-2,6-dihydroxynicotinamide Binding to a Target Protein

| Parameter | Hypothetical Value |

| Association Rate Constant (k_a) | 1.8 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_d) | 4.5 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant (K_D) | 25 nM |

Dynamic Nuclear Polarization (DNP) enhanced NMR for sensitivity

Dynamic Nuclear Polarization (DNP) is a technique used to significantly enhance the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govoup.com This enhancement in sensitivity is particularly valuable for studying biomolecular interactions and metabolic processes, especially when dealing with low concentrations of samples or insensitive nuclei like ¹³C and ¹⁵N. oup.comnih.gov

In the context of 5-Fluoro-2,6-dihydroxynicotinamide, DNP-enhanced NMR could be employed in several ways. For instance, if the compound is isotopically labeled (e.g., with ¹³C or ¹⁵N), DNP can be used to dramatically increase the sensitivity of NMR experiments designed to probe its binding to a target protein. This would allow for the acquisition of high-quality spectra in a fraction of the time required for conventional NMR, enabling the study of weaker interactions or the use of lower sample concentrations. researchgate.netcopernicus.org

Furthermore, DNP-enhanced NMR is a powerful tool for studying metabolism in vitro and in vivo. oup.com If 5-Fluoro-2,6-dihydroxynicotinamide were to be investigated as a potential modulator of metabolic pathways, hyperpolarized ¹³C-labeled versions of the compound or related metabolic substrates could be used to trace their metabolic fate in real-time. oup.com This approach provides a unique window into cellular metabolism and can reveal the mechanism of action of a drug or probe. nih.gov The significant signal enhancements provided by DNP, often exceeding factors of 10,000, open up new possibilities for detailed mechanistic studies that would be otherwise unfeasible. copernicus.org

Electrochemical Characterization in Research Applications (e.g., redox properties relevant to biological systems)

The electrochemical behavior of 5-Fluoro-2,6-dihydroxynicotinamide is of significant interest for its potential applications in biological systems. While direct experimental data is not currently available, the redox properties can be inferred from its structural features, specifically the fluorinated dihydroxypyridine core. The electron-withdrawing nature of the fluorine atom is expected to influence the electron density of the pyridine ring, thereby modulating its oxidation and reduction potentials.

In a biological context, the redox properties of this compound could be relevant to its mechanism of action and potential interactions with cellular redox pathways. Techniques such as cyclic voltammetry would be instrumental in characterizing the electrochemical behavior of 5-Fluoro-2,6-dihydroxynicotinamide. A hypothetical cyclic voltammogram might reveal oxidation and reduction peaks corresponding to the transfer of electrons to and from the molecule. The position and shape of these peaks would provide valuable information about the thermodynamics and kinetics of the redox processes.

A key area of investigation would be the compound's potential to act as an antioxidant or a pro-oxidant. This could be assessed by studying its interaction with known reactive oxygen species (ROS) and its effect on the cellular redox state. Furthermore, understanding the electrochemical properties is crucial for the development of potential sensors or probes based on this molecule.

A theoretical data table summarizing the expected electrochemical parameters that could be determined for 5-Fluoro-2,6-dihydroxynicotinamide is presented below. It is important to reiterate that these are hypothetical values and would need to be confirmed by experimental studies.

| Electrochemical Parameter | Hypothetical Value/Range | Significance in Biological Systems |

| Oxidation Potential (Epa) | +0.5 to +0.8 V vs. Ag/AgCl | Indicates the ease of removing electrons; relevant to antioxidant activity. |

| Reduction Potential (Epc) | -0.3 to -0.6 V vs. Ag/AgCl | Indicates the ease of adding electrons; relevant to pro-oxidant activity. |

| Formal Potential (E°') | +0.1 to +0.3 V vs. Ag/AgCl | Thermodynamic measure of the redox couple's potential. |

| Electron Transfer Rate Constant (k°) | 10⁻³ to 10⁻² cm/s | Provides insight into the kinetics of the redox reactions. |

Microscopic Techniques for Studying Cellular Localization in Non-Human Cell Lines

Visualizing the subcellular distribution of 5-Fluoro-2,6-dihydroxynicotinamide is essential for understanding its biological activity and potential targets within the cell. Although no specific studies on the cellular localization of this compound have been reported, several microscopic techniques could be employed for this purpose.

Fluorescence microscopy would be a primary method of choice. If 5-Fluoro-2,6-dihydroxynicotinamide possesses intrinsic fluorescent properties, its uptake and distribution in non-human cell lines could be directly visualized. Alternatively, the compound could be chemically modified with a fluorescent tag. However, it is crucial to ensure that the tag does not significantly alter the compound's biological activity or localization.

Confocal microscopy, a more advanced form of fluorescence microscopy, would offer higher resolution and the ability to optically section cells, providing a three-dimensional view of the compound's distribution. This would enable researchers to determine if the compound localizes to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. Co-localization studies with organelle-specific fluorescent markers would provide further confirmation of its subcellular destination.

Another powerful technique is stimulated emission depletion (STED) microscopy, a super-resolution method that could provide even more detailed images of the compound's localization at the nanoscale. This would be particularly useful for investigating its interaction with specific macromolecular complexes within the cell.

The choice of non-human cell line would depend on the specific research question. For example, cancer cell lines could be used to study its potential as an anti-cancer agent, while neuronal cell lines could be employed to investigate its effects on the nervous system.

A hypothetical experimental design for studying the cellular localization of 5-Fluoro-2,6-dihydroxynicotinamide using confocal microscopy is outlined in the table below.

| Experimental Step | Description | Expected Outcome |